Cas no 5048-50-0 (Diethyl trans-4-Cyclohexene-1,2-dicarboxylate)

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate is a cyclohexene derivative featuring two ester-functionalized carboxyl groups in a trans configuration. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of cyclic frameworks and functionalized cyclohexenes. Its rigid trans-cyclohexene structure enhances stereochemical control in reactions, making it useful for asymmetric synthesis and pharmaceutical applications. The ester groups provide reactivity for further derivatization, including hydrolysis, reduction, or cross-coupling. The compound's stability under standard conditions and well-defined stereochemistry contribute to its reliability in synthetic workflows. It is commonly employed in academic and industrial research for developing complex molecular architectures.
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate structure
5048-50-0 structure
Product Name:Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
CAS No:5048-50-0
MF:C12H18O4
MW:226.268924236298
MDL:MFCD06799457
CID:45497
PubChem ID:87566683
Update Time:2025-10-28

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl trans-4-cyclohexene-1,2-dicarboxylate
    • diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate
    • (+-)-trans-Cyclohex-4-en-1,2-dicarbonsaeure-diaethylester
    • (+-)-trans-cyclohex-4-ene-1,2-dicarboxylic acid diethyl ester
    • diethyl 4-cyclohexene-trans-1,2-dicarboxylate
    • Diethyl trans-1,2,3,6-Tetrahydrophthalate
    • trans-1,2,3,6-Tetrahydrophthalic Acid Die
    • trans-1,2-bis(ethoxycarbonyl)-4-cyclohexene
    • trans-1,2-bis(methoxycarbonyl)-4-cyclohexene
    • trans-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl Ester
    • trans-1,2,3,6-Tetrahydrophthalic Acid Diethyl Ester
    • trans-Diethyl cyclohex-4-ene-1,2-dicarboxylate
    • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, (1R,2R)-rel-
    • PubChem11092
    • (1R,2R)-diethyl cyclohex-4-ene-1,2-dicarboxylate
    • OWVOHDKOANTMJU-NXEZZACHSA-N
    • trans-diethyl 1,2,3,6-tetrahydrophthalate
    • A15604
    • AKOS022185041
    • 1453535-88-0
    • AS-66982
    • SCHEMBL817452
    • MFCD06799457
    • 1,2-diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate
    • C1704
    • (+/-)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate, >=98.0%
    • 5048-50-0
    • (+/-)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate
    • CS-0453045
    • Diethyl (1R,2R)-4-cyclohexene-1,2-dicarboxylate
    • DTXSID60493878
    • Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
    • MDL: MFCD06799457
    • Inchi: 1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1
    • InChI Key: OWVOHDKOANTMJU-NXEZZACHSA-N
    • SMILES: O(CC)C([C@@H]1CC=CC[C@H]1C(=O)OCC)=O

Computed Properties

  • Exact Mass: 226.12100
  • Monoisotopic Mass: 226.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.064
  • Refractive Index: 1.4560-1.4600
  • PSA: 52.60000
  • LogP: 1.69500
  • Solubility: Uncertain

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate Customs Data

  • HS CODE:2917209090
  • Customs Data:

    China Customs Code:

    2917209090

    Overview:

    HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate Pricemore >>

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Additional information on Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

Recent Advances in the Application of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS 5048-50-0) in Chemical Biology and Pharmaceutical Research

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS 5048-50-0) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This cyclohexene derivative has gained significant attention due to its unique structural features that enable diverse synthetic transformations and potential biological activities. Recent studies have explored its applications in drug discovery, particularly as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel anti-inflammatory agents. Researchers utilized the trans-cyclohexene scaffold to create a series of derivatives that showed promising COX-2 selective inhibition with reduced gastrointestinal toxicity compared to traditional NSAIDs. The ester groups at positions 1 and 2 proved crucial for maintaining the optimal molecular geometry required for selective binding.

In the field of asymmetric synthesis, a breakthrough was reported in Organic Letters (2024) where 5048-50-0 served as a key intermediate for constructing chiral cyclohexane frameworks. The research team developed an efficient catalytic system that transformed the diethyl ester into enantiomerically pure products with >99% ee, opening new possibilities for stereoselective drug synthesis. This advancement addresses a long-standing challenge in creating complex chiral molecules from simple cyclohexene precursors.

Recent pharmacological investigations have revealed unexpected properties of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate derivatives. A Nature Communications paper (2023) described their potential as allosteric modulators of G-protein coupled receptors (GPCRs). The rigid cyclohexene core was found to induce unique conformational changes in receptor proteins, suggesting applications in developing next-generation GPCR-targeted therapies with improved specificity.

The compound's role in prodrug design has also been explored. A 2024 study in Molecular Pharmaceutics demonstrated how the ester groups of 5048-50-0 could be selectively hydrolyzed by specific enzymes, making it an attractive candidate for targeted drug delivery systems. Researchers successfully conjugated anticancer agents to the scaffold, achieving tumor-selective activation while minimizing systemic toxicity.

Emerging computational studies have provided insights into the molecular interactions of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate derivatives. Advanced molecular docking and dynamics simulations (Journal of Chemical Information and Modeling, 2024) have identified key binding motifs that explain the observed biological activities, facilitating rational design of more potent analogs. These computational approaches are accelerating the optimization of lead compounds derived from this scaffold.

Looking forward, the unique properties of CAS 5048-50-0 continue to inspire innovative applications across chemical biology and pharmaceutical sciences. Ongoing research is exploring its potential in PROTAC design, covalent inhibitor development, and as a bioisostere for aromatic systems. The compound's versatility and the recent methodological advances in its functionalization suggest it will remain an important tool in medicinal chemistry for years to come.

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